N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-15(2,11-5-6-20-8-11)9-16-14(19)10-3-4-12-13(7-10)18-21-17-12/h3-8H,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYLJAKTQBKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the benzo[c][1,2,5]thiadiazole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene and benzo[c][1,2,5]thiadiazole moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): The di-p-tolylamino-phenyl group enhances electron-donating capacity, making DTCPB suitable for photovoltaic applications (e.g., bulk heterojunction solar cells) .
- Target Compound : The 2-methyl-2-(thiophen-3-yl)propyl group introduces steric bulk and a thiophene ring, which may alter solubility and intermolecular stacking compared to DTCPB. Thiophene’s electron-rich nature could improve charge transport in organic electronics .
Solubility and Formulation Considerations
While solubility data for the target compound is absent, studies on structurally related carboxamides (e.g., compound 16 in ) highlight fluorescence-based solubility assessments in emulsion formulations. The thiophene substituent in the target compound may enhance lipophilicity compared to phenyl or pyridinyl analogs, impacting formulation strategies .
Comparison with Oxazole and Thiazole Carboxamides
Heterocyclic Core Modifications
- Compound 16 (): Features a benzo[d]oxazole-5-carboxamide core.
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): Thiazole rings paired with pyridinyl groups exhibit distinct biological activities (e.g., enzyme inhibition). The target compound’s thiadiazole-thiophene system may offer stronger π-π interactions in biological targets compared to thiazole-pyridinyl systems .
Pharmacological Potential
- 1,3,4-Thiadiazole Derivatives (): Known for antimicrobial and antitumor activities. The benzo[c][1,2,5]thiadiazole core in the target compound, combined with a thiophene group, could enhance binding to enzymes like neutrophil elastase (HNE), as seen in compound 16’s inhibitory role .
Photovoltaic Performance
Benzo[c][1,2,5]thiadiazole derivatives like DTCTB achieve power conversion efficiencies (PCE) up to 7.4% in solar cells . The target compound’s thiophene substituent may further optimize bandgap alignment, though experimental validation is needed .
Data Table: Key Comparisons
Biological Activity
N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound characterized by its unique structure that includes a thiophene moiety and a benzo[c][1,2,5]thiadiazole core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C15H15N3OS2
- Molecular Weight : 317.42 g/mol
- CAS Number : 2319893-14-4
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of thiadiazoles have shown activity against a range of bacterial strains:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | 62.5 | Staphylococcus aureus |
| Nitroaniline Derivative | 32.6 | E. coli |
Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating better efficacy than standard antibiotics such as ampicillin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been investigated. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Thiadiazole Derivative A | 0.008 | S. aureus Topoisomerase IV |
| Thiadiazole Derivative B | 0.012 | Human Liver Cell Line |
These findings suggest that this compound may possess similar mechanisms of action that warrant further investigation .
Study 1: Antimicrobial Screening
A recent study evaluated various thiadiazole derivatives for their antimicrobial properties against common pathogens. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity. The compound was part of a broader series that included derivatives with varying substituents at the C-5 position.
Study 2: Anticancer Activity Assessment
Another study focused on the synthesis and biological evaluation of novel thiadiazole derivatives against cancer cell lines. The results highlighted that compounds with a benzo[c][1,2,5]thiadiazole core exhibited potent cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of critical enzymes involved in cellular proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multistep reactions involving amidation, cyclization, and purification. For example, thiadiazole derivatives are often prepared by cyclizing thiourea intermediates in polar aprotic solvents like DMF with iodine and triethylamine as catalysts, followed by recrystallization for purification . Key parameters include reflux time (1–3 minutes for cyclization) and stoichiometric ratios of reagents like N-phenylhydrazinecarboxamides. Monitoring via TLC (Silica Gel F254, chloroform:acetone 3:1) ensures reaction progression .
Q. How should researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR (e.g., Varian Mercury 400 MHz in DMSO-d6) to confirm proton environments and carbon frameworks. IR spectroscopy (KBr pellets) identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (C18 columns, >98% purity) ensures purity . For crystallographic confirmation, X-ray diffraction (e.g., co-crystals in P2₁/c space group) resolves stereoelectronic properties .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates intermediates. For final purification, recrystallization from ethanol or acetonitrile removes residual solvents. Preparative TLC (n-hexane/ethyl acetate 50:50) is suitable for small-scale purification .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what docking studies support its mechanism?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., M1 acetylcholine receptors) can predict binding affinities. For example, benzo[c][1,2,5]thiadiazole scaffolds exhibit selective antagonism via π-π stacking and hydrogen bonding with residues in receptor pockets. MD simulations (GROMACS) assess stability over 100 ns trajectories .
Q. What strategies reconcile contradictory bioactivity data (e.g., pH-dependent antimicrobial activity)?
- Methodological Answer : Variations in bioactivity may arise from protonation states of the thiadiazole ring. Test compound stability under physiological pH (4–8) using UV-Vis spectroscopy. Adjust assay buffers (e.g., PBS vs. citrate-phosphate) to isolate pH effects. Compare MIC values against Gram-positive/negative strains under standardized CLSI guidelines .
Q. How does substituent variation on the thiophen-3-yl group influence anticancer activity?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the thiophene ring. Assess cytotoxicity via MTT assays (72-hour exposure, IC50 determination) against cancer cell lines (e.g., HeLa, MCF-7). QSAR models (CoMFA/CoMSIA) correlate substituent Hammett constants (σ) with activity trends .
Q. What spectroscopic techniques resolve ambiguities in tautomeric forms of the benzo[c][1,2,5]thiadiazole core?
- Methodological Answer : Variable-temperature NMR (VT-NMR, 25–100°C) detects tautomeric shifts in DMSO-d6. 2D NOESY identifies through-space interactions between thiadiazole protons and adjacent methyl groups. Solid-state IR (ATR mode) differentiates keto-enol tautomers via C=O/C-O stretching frequencies .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media during in vitro assays?
- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles (PLGA encapsulation via solvent evaporation). Dynamic light scattering (DLS) monitors particle size (100–200 nm), while dialysis ensures controlled release .
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodological Answer : Administer via intravenous/oral routes in Sprague-Dawley rats (10 mg/kg). Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis. Calculate AUC, Cmax, and t½ using non-compartmental models (Phoenix WinNonlin). Microsomal stability assays (human liver microsomes) identify CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
